molecular formula C19H21N3O B2550934 N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide CAS No. 1356587-94-4

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Cat. No. B2550934
CAS RN: 1356587-94-4
M. Wt: 307.397
InChI Key: LSVIOGDKRSDXHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide, also known as CPP-115, is a small molecule inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, which is an important neurotransmitter in the central nervous system. By inhibiting GABA transaminase, CPP-115 increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior.

Mechanism of Action

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide increases the levels of GABA in the brain, which can have a variety of effects on neurotransmission and behavior. GABA is an inhibitory neurotransmitter, meaning that it can reduce the activity of neurons in the brain. By increasing GABA levels, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can reduce the activity of certain brain regions, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to have a variety of biochemical and physiological effects in preclinical models. It has been shown to increase GABA levels in the brain, which can lead to reduced neuronal activity and increased inhibitory neurotransmission. Additionally, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been shown to modulate the activity of other neurotransmitter systems, such as dopamine and glutamate, which can have downstream effects on behavior. N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has also been shown to have effects on the immune system, as it can reduce inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has several advantages for use in lab experiments. It is a small molecule inhibitor, which makes it easy to administer and study in preclinical models. Additionally, it has been shown to have a high degree of selectivity for GABA transaminase, meaning that it is unlikely to have off-target effects. However, there are also some limitations to the use of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in lab experiments. For example, it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of the compound over time. Additionally, it can be difficult to administer N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide in a way that mimics its therapeutic effects in humans.

Future Directions

There are several future directions for N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide research. One area of interest is the potential use of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide as a treatment for epilepsy. It has been shown to have anticonvulsant effects in animal models, and there is interest in studying its potential as a treatment for drug-resistant epilepsy in humans. Additionally, there is interest in studying the effects of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide on other neurotransmitter systems, such as serotonin and norepinephrine, which could have implications for its use in treating psychiatric disorders. Finally, there is interest in developing new analogs of N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide that have improved pharmacokinetic properties and selectivity for GABA transaminase.

Synthesis Methods

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves several key steps, including the formation of a cyclopentene ring, a cyanation reaction, and a reductive amination reaction. The final product is obtained in high yield and purity, making it suitable for use in scientific research.

Scientific Research Applications

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied extensively in preclinical models for its potential therapeutic uses. It has been shown to have anticonvulsant, anxiolytic, and analgesic effects in animal models. Additionally, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been investigated for its potential as a treatment for cocaine addiction, as it has been shown to reduce cocaine self-administration in rats. Furthermore, N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide has been studied for its potential as a treatment for autism spectrum disorder, as it has been shown to improve social behavior in a mouse model of the disorder.

properties

IUPAC Name

N-(1-cyanocyclopentyl)-6,7,8,9-tetrahydro-5H-carbazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c20-12-19(9-3-4-10-19)22-18(23)13-7-8-17-15(11-13)14-5-1-2-6-16(14)21-17/h7-8,11,21H,1-6,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSVIOGDKRSDXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C(=O)NC4(CCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclopentyl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.